4-(2-Ethoxyethoxy)benzyl alcohol
Description
4-(2-Ethoxyethoxy)benzyl alcohol is a benzyl alcohol derivative with a 2-ethoxyethoxy substituent at the para position of the benzene ring. These compounds share a benzyl alcohol core but differ in substituent groups, which critically influence their physical properties, chemical reactivity, and applications in organic synthesis, pharmaceuticals, or materials science .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
[4-(2-ethoxyethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H16O3/c1-2-13-7-8-14-11-5-3-10(9-12)4-6-11/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
HKVQYFKYBWUNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-(2-Ethoxyethoxy)benzyl alcohol with structurally related benzyl alcohol derivatives:

*Calculated based on molecular formula.
Reactivity in Oxidation Reactions
Benzyl alcohol derivatives are frequently studied for their oxidation behavior, which is influenced by substituent electronic effects:
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) stabilize the benzyl alcohol intermediate, reducing oxidation rates. For example, 4-methoxybenzyl alcohol shows slower oxidation to benzaldehyde compared to unsubstituted benzyl alcohol due to resonance stabilization of the aromatic ring .
- Longer alkoxy chains (e.g., 2-ethoxyethoxy in this compound) may further hinder oxidation by steric effects or increased hydrophobicity, though direct data are lacking.
- Hydroxyl groups (e.g., 4-hydroxybenzyl alcohol) enhance susceptibility to oxidation, often yielding quinones or dimerized products under oxidative conditions .
Evidence from catalytic oxidation studies (Table 1, ) highlights that Pt-based catalysts convert benzyl alcohol to benzaldehyde with 91% yield under O₂ flow, but electron-rich derivatives like 4-ethoxybenzyl alcohol may require harsher conditions.

Research Findings and Key Contrasts
- Synthetic Utility: 4-Methoxybenzyl alcohol is a staple in organic synthesis, whereas this compound’s extended ether chain may enhance solubility in nonpolar media, making it useful in polymer chemistry .
- Biological Activity : 4-Hydroxybenzyl alcohol exhibits significant neuroprotective effects, while ethoxy derivatives lack comparable bioactivity but excel in material science .
- Oxidation Resistance: Veratryl alcohol (3,4-dimethoxy) demonstrates superior stability in oxidative environments compared to mono-substituted analogs, underscoring the impact of substituent number and position .
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